![molecular formula C17H15NO6 B5881480 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5881480.png)
5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a derivative of isophthalic acid and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid involves the inhibition of various signaling pathways involved in inflammation and cancer. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid inhibits the activation of NF-κB, a transcription factor involved in the regulation of pro-inflammatory cytokines and chemokines. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid also inhibits the activation of STAT3, a transcription factor involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has been shown to have various biochemical and physiological effects. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has been shown to have low toxicity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has several advantages for lab experiments, including its low toxicity and potential therapeutic applications. However, the limitations of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid include its limited solubility in aqueous solutions and the need for optimization of reaction conditions to increase yield.
Future Directions
There are several future directions for the study of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid. One direction is the development of more efficient synthesis methods to increase the yield of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid. Another direction is the study of the pharmacokinetics and pharmacodynamics of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid in vivo. The potential use of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid as a therapeutic agent for inflammatory diseases and cancer should also be further explored. Additionally, the use of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid as a tool for studying the mechanisms of inflammation and cancer should be investigated.
Conclusion:
In conclusion, 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has been synthesized through various methods and has been studied for its anti-inflammatory and anti-cancer properties. The mechanism of action of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid involves the inhibition of various signaling pathways involved in inflammation and cancer. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has several advantages for lab experiments, including its low toxicity and potential therapeutic applications. However, the limitations of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid include its limited solubility in aqueous solutions and the need for optimization of reaction conditions to increase yield. There are several future directions for the study of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid, including the development of more efficient synthesis methods, the study of the pharmacokinetics and pharmacodynamics of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid in vivo, and the potential use of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid as a therapeutic agent for inflammatory diseases and cancer.
Synthesis Methods
5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid can be synthesized through various methods, including the reaction of isophthalic acid with 4-methoxyphenylacetic acid in the presence of a dehydrating agent. Another method involves the reaction of 4-methoxyphenylacetic acid with isophthaloyl chloride in the presence of a base. The yield of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid synthesis can be increased by optimizing reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has been studied for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
properties
IUPAC Name |
5-[[2-(4-methoxyphenyl)acetyl]amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-24-14-4-2-10(3-5-14)6-15(19)18-13-8-11(16(20)21)7-12(9-13)17(22)23/h2-5,7-9H,6H2,1H3,(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGCPDUQUUTLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-Methoxyphenyl)acetyl]amino}benzene-1,3-dicarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

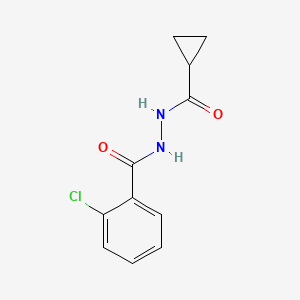
![N-[2-(4-methoxy-3-methylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5881403.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5881423.png)

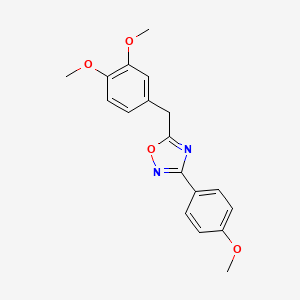
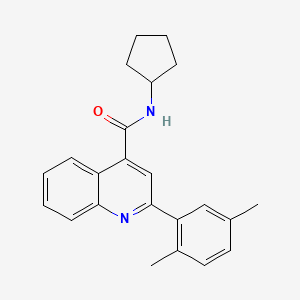

![3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5881462.png)

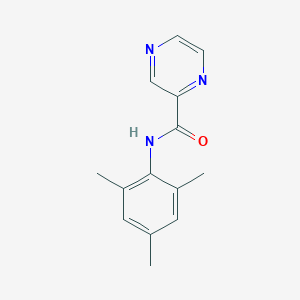
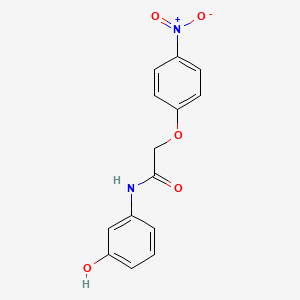
![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)
